Cas no 2229319-22-4 (5-(4-{(tert-butoxy)carbonylamino}-2-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid)

5-(4-{(tert-Butoxy)carbonylamino}-2-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a versatile intermediate in organic synthesis, particularly valuable for its functionalized pyrazole and phenol moieties. The tert-butoxycarbonyl (Boc) protecting group enhances stability during synthetic manipulations, while the carboxylic acid and hydroxyl groups offer sites for further derivatization. This compound is useful in pharmaceutical and agrochemical research, serving as a precursor for bioactive molecules. Its structural features enable selective modifications, making it suitable for constructing complex heterocyclic frameworks. High purity and well-defined reactivity ensure reliable performance in multi-step syntheses. Proper handling under controlled conditions is recommended to preserve its integrity.
5-(4-{(tert-butoxy)carbonylamino}-2-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid structure
2229319-22-4 structure
Product Name:5-(4-{(tert-butoxy)carbonylamino}-2-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid
CAS No:2229319-22-4
MF:C16H19N3O5
MW:333.339164018631
CID:6044247
PubChem ID:165828114
Update Time:2025-06-10

5-(4-{(tert-butoxy)carbonylamino}-2-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-(4-{(tert-butoxy)carbonylamino}-2-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid
    • 2229319-22-4
    • EN300-1900284
    • 5-(4-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid
    • Inchi: 1S/C16H19N3O5/c1-16(2,3)24-15(23)18-9-5-6-10(12(20)7-9)13-11(14(21)22)8-17-19(13)4/h5-8,20H,1-4H3,(H,18,23)(H,21,22)
    • InChI Key: XGBCJFISTFUKNW-UHFFFAOYSA-N
    • SMILES: O(C(NC1C=CC(=C(C=1)O)C1=C(C(=O)O)C=NN1C)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 333.13247072g/mol
  • Monoisotopic Mass: 333.13247072g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 479
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 114Ų

5-(4-{(tert-butoxy)carbonylamino}-2-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1900284-1g
5-(4-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid
2229319-22-4
1g
$1429.0 2023-09-18
Enamine
EN300-1900284-5g
5-(4-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid
2229319-22-4
5g
$4143.0 2023-09-18
Enamine
EN300-1900284-10g
5-(4-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid
2229319-22-4
10g
$6144.0 2023-09-18
Enamine
EN300-1900284-0.05g
5-(4-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid
2229319-22-4
0.05g
$1200.0 2023-09-18
Enamine
EN300-1900284-0.1g
5-(4-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid
2229319-22-4
0.1g
$1257.0 2023-09-18
Enamine
EN300-1900284-0.25g
5-(4-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid
2229319-22-4
0.25g
$1315.0 2023-09-18
Enamine
EN300-1900284-0.5g
5-(4-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid
2229319-22-4
0.5g
$1372.0 2023-09-18
Enamine
EN300-1900284-1.0g
5-(4-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid
2229319-22-4
1g
$1429.0 2023-06-01
Enamine
EN300-1900284-2.5g
5-(4-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid
2229319-22-4
2.5g
$2800.0 2023-09-18
Enamine
EN300-1900284-5.0g
5-(4-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid
2229319-22-4
5g
$4143.0 2023-06-01

Additional information on 5-(4-{(tert-butoxy)carbonylamino}-2-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Introduction to 5-(4-{(tert-butoxy)carbonylamino}-2-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS No: 2229319-22-4)

5-(4-{(tert-butoxy)carbonylamino}-2-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid, identified by its CAS number 2229319-22-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the pyrazole class, a heterocyclic structure known for its broad spectrum of biological activities and utility in drug development. The presence of functional groups such as the (tert-butoxy)carbonylamino moiety and the hydroxyphenyl substituent enhances its potential as a key intermediate in the synthesis of biologically active molecules.

The structural features of 5-(4-{(tert-butoxy)carbonylamino}-2-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid make it a versatile building block for medicinal chemists. The pyrazole ring serves as a pharmacophoric core, contributing to the compound's interactions with biological targets. Additionally, the hydroxyphenyl group introduces hydrophilicity, which can influence solubility and metabolic stability, while the (tert-butoxy)carbonylamino group provides stability in peptide coupling reactions, making it valuable in peptidomimetic synthesis.

Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds in developing novel therapeutic agents. Pyrazole derivatives, in particular, have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The compound 5-(4-{(tert-butoxy)carbonylamino}-2-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid represents a promising candidate for further exploration due to its unique structural configuration.

In the context of modern pharmaceutical research, this compound has been investigated for its potential role in modulating enzyme activity and receptor binding. For instance, studies have suggested that pyrazole-based molecules can interact with enzymes such as kinases and phosphodiesterases, which are pivotal in various cellular signaling pathways. The (tert-butoxy)carbonylamino group not only enhances the compound's stability during synthetic processes but also allows for modifications that can fine-tune its biological activity.

The hydroxyphenyl substituent in 5-(4-{(tert-butoxy)carbonylamino}-2-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid plays a crucial role in determining its pharmacokinetic properties. Hydroxyl groups are known to improve water solubility, which is essential for oral bioavailability and tissue distribution. Furthermore, the presence of multiple functional groups provides opportunities for derivatization, enabling researchers to explore a wide range of biological activities.

Current research trends indicate that pyrazole derivatives are being increasingly utilized in the development of targeted therapies. For example, recent publications have demonstrated the efficacy of pyrazole-based compounds in inhibiting specific cancer-related proteins. The structural framework of 5-(4-{(tert-butoxy)carbonylamino}-2-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid aligns well with these trends, suggesting its potential application in oncology research.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the (tert-butoxy)carbonylamino group necessitates protective group strategies to prevent unwanted side reactions. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These techniques are essential for producing pharmaceutical intermediates that meet stringent quality standards.

In addition to its synthetic significance, 5-(4-{(tert-butoxy)carbonylamino}-2-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid has been explored in computational studies to understand its molecular interactions. Molecular docking simulations have been used to predict binding affinities with target proteins, providing insights into its potential therapeutic effects. Such computational approaches are becoming indispensable tools in drug discovery pipelines, enabling rapid screening of candidate compounds.

The pharmaceutical industry continues to invest in innovative approaches to address unmet medical needs. Pyrazole derivatives remain a cornerstone of this effort due to their diverse biological activities and synthetic accessibility. The compound 5-(4-{(tert-butoxy)carbonylamino}-2-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid, with its unique structural features, is poised to contribute significantly to this ongoing research endeavor.

Future directions may involve exploring derivative compounds generated from modifications of this core structure. By altering functional groups or introducing additional substituents, researchers can uncover novel analogs with enhanced potency or selectivity. Such explorations are critical for advancing drug development and improving patient outcomes.

In conclusion, 5-(4-{(tert-butoxy)carbonylamino}-2-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS No: 2229319-22-4) is a multifaceted compound with substantial potential in pharmaceutical research. Its structural attributes and functional groups make it an attractive candidate for further investigation into various therapeutic applications. As scientific understanding progresses, this compound is likely to play an increasingly important role in the development of next-generation medications.

Recommended suppliers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd